CDDO Im

Description

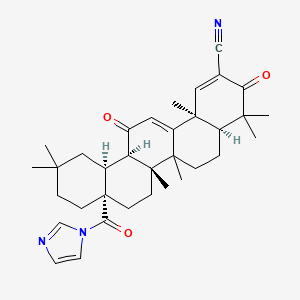

Structure

3D Structure

Properties

Molecular Formula |

C34H43N3O3 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

(4aS,6aR,6bR,8aS,12aS,14bS)-8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

InChI |

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3/t22-,24+,26-,31-,32?,33+,34-/m0/s1 |

InChI Key |

ITFBYYCNYVFPKD-AWLDLYQSSA-N |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4C2(CC[C@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=CN=C6 |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CDDO-Im

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as CDDO-Imidazolide, is a synthetic triterpenoid derivative of oleanolic acid. It has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory, antioxidant, and anti-proliferative activities. This document provides a comprehensive technical overview of CDDO-Im, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. The primary molecular mechanisms of CDDO-Im involve the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and the concurrent inhibition of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) signaling cascade. This dual activity makes it a compelling candidate for further investigation in oncology, inflammatory diseases, and conditions characterized by oxidative stress.

Chemical Properties and Structure

CDDO-Im is a complex organic molecule with the chemical formula C34H43N3O3 and a molecular weight of 541.72 g/mol .[1] It is a derivative of the natural triterpenoid oleanolic acid, modified to enhance its biological activity.

Table 1: Physicochemical Properties of CDDO-Im

| Property | Value | Reference |

| Molecular Formula | C34H43N3O3 | [1] |

| Molecular Weight | 541.72 g/mol | [1] |

| CAS Number | 443104-02-7 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 56 mg/mL) | [1] |

Mechanism of Action

CDDO-Im exerts its biological effects through the modulation of key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

Nrf2 Signaling Pathway Activation

A primary mechanism of CDDO-Im is the potent activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. CDDO-Im, being an electrophilic molecule, is thought to react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a suite of protective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[3][4]

NF-κB Signaling Pathway Inhibition

CDDO-Im also potently suppresses the pro-inflammatory NF-κB signaling pathway. The activation of NF-κB is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes. This activation is controlled by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This allows the NF-κB dimer to translocate to the nucleus. Evidence suggests that CDDO-Im and related compounds can directly inhibit the activity of IKKβ by interacting with key cysteine residues, thereby preventing IκBα phosphorylation and degradation and ultimately blocking NF-κB activation.[2][4]

Induction of Apoptosis and Cell Cycle Arrest

In various cancer cell lines, CDDO-Im has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 8, 9, and 3, and cleavage of PARP.[1] Furthermore, CDDO-Im can induce cell cycle arrest, primarily at the G2/M phase, in certain cancer cells, thereby inhibiting their proliferation.[5][6] This effect is often associated with the induction of p21.[5]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of CDDO-Im from various preclinical studies.

Table 2: In Vitro Anti-proliferative Activity of CDDO-Im (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U937 | Human Leukemia | ~10-30 | [6] |

| MCF-7 | Human Breast Cancer | ~10-30 | [6] |

| W780 | BRCA1-mutated Breast Cancer | Potent inhibition at nanomolar concentrations | [7] |

| W0069 | BRCA1-mutated Breast Cancer | Potent inhibition at nanomolar concentrations | [7] |

| iMycEμ-1 | Mouse B-cell Neoplasm | < 500 | [8] |

| iMycEμ-2 | Mouse Plasma Cell Neoplasm | ~500 | [8] |

Table 3: In Vivo Efficacy of CDDO-Im in Preclinical Models

| Animal Model | Disease Model | Dosage | Route | Key Findings | Reference |

| Mice | Acetaminophen-induced Hepatotoxicity | 0.1 - 10 mg/kg | i.p. | Dose-dependent induction of Nrf2 target genes (Ho-1, Nqo1, Gclc) and protection against liver injury. | [9] |

| Mice | Cigarette smoke-induced Emphysema | 60 or 90 mg/kg in diet | Oral | Significantly reduced lung oxidative stress, alveolar cell apoptosis, and alveolar destruction in an Nrf2-dependent manner. | [5] |

| Mice | Ischemia-Reperfusion Kidney Injury | 30 µmol/kg | Oral gavage | Improved survival and renal function; decreased pro-inflammatory cytokines. | [10] |

| Mice | LPS-induced Inflammation | 5-10 mg/kg | i.p. | Inhibited poly(I:C)-induced IFNα/β and NF-κB-mediated cytokine production. | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol is used to determine the levels of Nrf2 protein in the nucleus, a key indicator of its activation.

Materials:

-

CDDO-Im

-

Cell culture reagents

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Lamin B1 as a nuclear loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with the desired concentrations of CDDO-Im for the specified time. Include a vehicle control.

-

Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction according to the manufacturer's protocol of the chosen kit.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the nuclear Nrf2 signal to the Lamin B1 signal.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

CDDO-Im

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CDDO-Im for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

CDDO-Im

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with CDDO-Im for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

CDDO-Im

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with CDDO-Im to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Conclusion

CDDO-Im is a potent synthetic triterpenoid with a well-defined mechanism of action that involves the dual modulation of the Nrf2 and NF-κB signaling pathways. Its ability to induce antioxidant and cytoprotective genes while simultaneously suppressing pro-inflammatory responses and promoting apoptosis in cancer cells underscores its significant therapeutic potential. The quantitative data from preclinical studies demonstrate its efficacy in various disease models at nanomolar to low micromolar concentrations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted biological activities of CDDO-Im and explore its clinical applications. Continued research into this promising compound is warranted to fully elucidate its therapeutic utility in human diseases.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. kumc.edu [kumc.edu]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. mdpi.com [mdpi.com]

The Core Mechanism of Action of CDDO-Im: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]-imidazole (CDDO-Im), a synthetic triterpenoid, has emerged as a potent multi-target agent with significant therapeutic potential in a range of diseases, including cancer and inflammatory conditions. Its multifaceted mechanism of action, centered on the modulation of key cellular signaling pathways, makes it a subject of intense research. This technical guide provides a comprehensive overview of the core mechanisms of action of CDDO-Im, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Primary Mechanism: Potent Activation of the Nrf2 Signaling Pathway

The most well-characterized mechanism of action of CDDO-Im is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses.

Molecular Interaction with Keap1

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. CDDO-Im, an electrophilic molecule, disrupts this interaction through covalent modification of Keap1.[1][2] Mass spectrometry studies have revealed that CDDO-Im forms permanent Michael adducts with multiple cysteine residues on Keap1, with a particularly critical role attributed to Cys151 located in the BTB domain.[1][3] This covalent binding induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.[4] This leads to the stabilization and nuclear accumulation of Nrf2.[5][6][7]

Downstream Effects of Nrf2 Activation

Once stabilized, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a battery of cytoprotective and antioxidant enzymes.[1][6][7]

Quantitative Data on Nrf2 Pathway Activation by CDDO-Im

| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference |

| Nrf2 Nuclear Accumulation | Human PBMCs | 20-50 nM | 4 to 5-fold increase | [5] |

| Primary Mouse Splenocytes | 0.1 µM | Increased nuclear accumulation of c-jun (AP-1 family member, downstream of Nrf2) | [8] | |

| Nrf2 Target Gene Upregulation (mRNA) | ||||

| HMOX1 | Human Macrophages | 0.2-0.8 µM (18h) | Dose-dependent increase | [9] |

| Mouse Blood Leukocytes | 5-10 mg/kg (6h) | Significant increase | [9] | |

| Wild-type Mouse Liver | 0.1-10 mg/kg | 125% to 765% increase | ||

| NQO1 | Human PBMCs | 20 nM (20h) | Significant upregulation | [5] |

| Mouse Blood Leukocytes | 5-10 mg/kg (6h) | Significant increase | ||

| Wild-type Mouse Liver | 1.0-10 mg/kg | 58% to 199% increase | [6] | |

| GCLC | Wild-type Mouse Liver | 1.0-10 mg/kg | 156% to 408% increase | [6] |

| Nrf2 Target Gene Upregulation (Protein) | ||||

| Nrf2, HO-1, NQO1 | Primary RTEC | Not specified (6h) | Increased protein levels | [6] |

| HO-1, NQO1 | C57BL/6 Mice (Liver and Lungs) | 1 µmol/compound (6h and 24h) | Strong induction | [4] |

| Functional Outcomes | ||||

| Inhibition of ROS | BRCA1-mutated breast cancer cells | 0.1-3 µM (1h) | Dose-dependent increase in ROS, leading to apoptosis | [10] |

| Hepatoprotection | Wild-type Mice (Acetaminophen-induced injury) | 1 mg/kg | Reduced liver injury | [7] |

| Protection from Emphysema | Nrf2+/+ Mice (Cigarette smoke-induced) | 60-90 mg/kg diet | Reduced lung oxidative stress and alveolar destruction | [3] |

Signaling Pathway Visualization: Nrf2 Activation by CDDO-Im

Inhibition of Pro-inflammatory and Pro-survival Signaling Pathways

Beyond its profound effect on the Nrf2 pathway, CDDO-Im also exerts significant inhibitory effects on key signaling cascades implicated in inflammation and cancer progression, namely the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and cell survival. CDDO-Im and its analogs have been shown to be potent inhibitors of this pathway. The primary mechanism of inhibition is the direct interaction with and inhibition of IκB kinase β (IKKβ) .[11] IKKβ is a critical kinase that phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and degradation. By inhibiting IKKβ, CDDO-Im prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[11] This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines such as TNF-α and IL-6.[5][9]

Quantitative Data on NF-κB Pathway Inhibition by CDDO-Im

| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference |

| Inhibition of IKKβ Kinase Activity | Recombinant active IKKβ (in vitro) | Not specified | Dose-dependent inhibition | [12] |

| Inhibition of Cytokine Production | Human PBMCs (LPS-stimulated) | 20 nM (pretreatment) | Substantial blunting of IL-6 and TNF-α expression | [5] |

| Mouse Serum (poly(I:C)-induced) | 5-10 mg/kg | Inhibition of CXCL1, TNF, and IL-6 production | [9] |

Signaling Pathway Visualization: NF-κB Inhibition by CDDO-Im

Inhibition of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. CDDO-Im has been shown to be a potent suppressor of STAT3 signaling.[13] It rapidly and potently suppresses both constitutive and interleukin-6 (IL-6)-induced phosphorylation of STAT3 at nanomolar concentrations.[13][14] The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation.[14]

Quantitative Data on STAT3 Pathway Inhibition by CDDO-Im

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| Inhibition of STAT3 Phosphorylation | Human Myeloma and Lung Cancer Cells | Nanomolar levels | Rapid (within 30-60 minutes) suppression of constitutive and IL-6-induced STAT3 phosphorylation | [13] |

| MDA-MB-468 breast cancer cells (CDDO-Me) | 1 µM | Decreased phospho-STAT3 levels within 2 hours | [14] |

Signaling Pathway Visualization: STAT3 Inhibition by CDDO-Im

Other Reported Mechanisms

In addition to its effects on Nrf2, NF-κB, and STAT3, CDDO-Im has been reported to influence other cellular processes, including:

-

Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, CDDO-Im has been shown to inhibit proliferation and induce apoptosis.[10][15] For instance, in BRCA1-mutated breast cancer cells, CDDO-Im induces G2/M arrest and apoptosis.[10]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activity: While some of the effects of CDDO and its analogs have been attributed to PPARγ activation, there is also evidence for PPARγ-independent actions.[16]

Quantitative Data on Anti-proliferative Activity of CDDO-Im

| Cell Line | Assay | IC50 Value | Reference |

| Human Leukemia (e.g., U937) | Cell Proliferation | ~10-30 nM | [17] |

| Human Breast Cancer | Cell Proliferation | ~10-30 nM | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of CDDO-Im.

Protocol 1: Western Blot for Nrf2 Nuclear Translocation

This assay quantifies the accumulation of Nrf2 in the nucleus following treatment with CDDO-Im.

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with CDDO-Im (e.g., 20-100 nM) for a specified time (e.g., 4-8 hours).

-

Nuclear and Cytoplasmic Fractionation: Lyse cells and separate nuclear and cytoplasmic fractions using a commercial kit.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against Nrf2. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensities using densitometry software and normalize the nuclear Nrf2 signal to the Lamin B1 signal.[5]

Protocol 2: Nrf2-ARE Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

-

Cell Culture and Transfection: Co-transfect cells (e.g., HepG2) with a firefly luciferase reporter plasmid containing ARE sequences and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of CDDO-Im.

-

Cell Lysis: After 16-24 hours of treatment, lyse the cells.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.[18]

Protocol 3: In Vitro IKKβ Kinase Assay

This assay directly measures the inhibitory effect of CDDO-Im on IKKβ activity.

-

Assay Components: Purified recombinant active IKKβ, a specific substrate (e.g., IκBα peptide), [γ-³³P]ATP, and CDDO-Im.

-

Reaction Setup:

-

Prepare serial dilutions of CDDO-Im.

-

In a microplate, add kinase reaction buffer, purified IKKβ, and the diluted inhibitor.

-

Incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP.

-

-

Reaction Termination and Detection: Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Data Analysis: Measure the radioactivity on the filter plate using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[19]

Protocol 4: Cellular STAT3 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of CDDO-Im on STAT3 phosphorylation in cells.

-

Cell Culture and Treatment: Culture cells with active STAT3 signaling (e.g., MDA-MB-231) and treat with a range of CDDO-Im concentrations for various time points.

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration.

-

Western Blotting:

-

Perform SDS-PAGE and transfer as described in Protocol 1.

-

Block the membrane and incubate with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705).

-

Detect with a secondary antibody and ECL.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.

-

Data Analysis: Quantify band intensities and calculate the ratio of p-STAT3 to total STAT3.[2][20]

Protocol 5: Co-immunoprecipitation of Keap1 and Nrf2

This technique is used to assess the disruption of the Keap1-Nrf2 interaction by CDDO-Im.

-

Cell Treatment and Lysis: Treat cells with CDDO-Im and lyse in a non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against Keap1 or Nrf2.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of the co-immunoprecipitated protein (Nrf2 or Keap1, respectively) by Western blotting.[21]

Conclusion

CDDO-Im is a highly potent and pleiotropic molecule that exerts its biological effects through the modulation of multiple critical signaling pathways. Its primary mechanism of action is the robust activation of the Nrf2 antioxidant response pathway via direct covalent modification of Keap1. Concurrently, CDDO-Im effectively inhibits the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways. This multi-targeted approach provides a strong rationale for its therapeutic potential in a variety of diseases characterized by oxidative stress, chronic inflammation, and aberrant cell proliferation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to further elucidating the therapeutic promise of this compelling compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Targeting Nrf2 with the triterpenoid CDDO- imidazolide attenuates cigarette smoke-induced emphysema and cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CDDO-Imidazolide induces DNA damage, G2/M arrest and apoptosis in BRCA1-mutated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthetic triterpenoid CDDO-Imidazolide suppresses STAT phosphorylation and induces apoptosis in myeloma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triterpenoid CDDO-Methyl Ester Inhibits the Janus-Activated Kinase-1 (JAK1)→Signal Transducer and Activator of Transcription-3 (STAT3) Pathway by Direct Inhibition of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Role of CDDO-Im as a Potent Activator of the Nrf2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic oleanane triterpenoid, 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), has emerged as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. CDDO-Im's mechanism of action involves the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. This interaction leads to the stabilization and nuclear translocation of Nrf2, culminating in the transcriptional activation of a broad array of cytoprotective genes. This guide provides an in-depth technical overview of CDDO-Im's function, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Nrf2-Keap1 Signaling Pathway

The Nrf2 signaling pathway is a critical cellular defense mechanism that regulates the expression of numerous antioxidant and detoxification genes.[1][2] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][3] This process maintains low basal levels of Nrf2.

Upon exposure to oxidative or electrophilic stressors, or to pharmacological activators like CDDO-Im, specific cysteine residues on Keap1 are modified.[1] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[1][4] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and heterodimerizes with small Maf proteins.[1] This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][5]

Mechanism of Action of CDDO-Im

CDDO-Im is a bifunctional molecule, possessing two reactive sites: an α,β-unsaturated ketone in the A-ring and an imidazolide group.[6][7] This structure allows it to covalently modify Keap1 through multiple mechanisms. The α,β-unsaturated ketone can form a reversible Michael adduct with reactive cysteine residues on Keap1, a key mechanism for many Nrf2 activators.[8][9]

Uniquely, the imidazolide moiety of CDDO-Im enables it to form acyl adducts with other amino acid residues, such as lysine and tyrosine, and to transacylate arginine and serine residues.[6][10] Studies have shown that CDDO-Im can form permanent Michael adducts with at least eight different cysteines on Keap1.[6][10] This multi-target engagement on Keap1 is thought to contribute to the high potency of CDDO-Im as an Nrf2 activator.[6][10]

Quantitative Data on CDDO-Im Efficacy

CDDO-Im is an exceptionally potent activator of the Nrf2 pathway, with effects observed at nanomolar concentrations.[11][12] The following table summarizes key quantitative data from various in vitro and in vivo studies.

| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |

| Nrf2 Nuclear Translocation | Human PBMCs | 20-50 nM | 4-5 fold increase in nuclear Nrf2 protein | [13] |

| Target Gene Induction (NQO1) | Human PBMCs | 20-50 nM | ~16-fold increase in mRNA | [13][14] |

| Target Gene Induction (HO-1) | Mouse Embryonic Fibroblasts | 100-300 nM | Marked induction of HO-1 protein | [12] |

| Target Gene Induction (GCLC, Gpx2, Nqo1) | Mouse Lung (in vivo) | N/A (dietary admin.) | Significant mRNA upregulation | [15] |

| Reduction of ROS | Mouse Embryonic Fibroblasts | 0.1-100 nM | Reduced reactive oxygen species levels | [12] |

| Inhibition of iNOS | Primary Mouse Macrophages | 1-10 nM (IP injection) | Potent inhibition of iNOS expression | [16] |

| Apoptosis Induction | Colorectal Cancer Cells | 1.25–10 µM | Suppression of cell growth, apoptosis induction | [5] |

| Binding Affinity (PPARγ) | N/A | Ki = 344 nM | Binds to PPARγ | [16] |

Note: EC50/IC50 values for direct Nrf2 activation are not consistently reported in the literature; efficacy is often demonstrated by the magnitude of downstream effects at given concentrations.

Detailed Experimental Protocols

Accurate assessment of Nrf2 activation by CDDO-Im requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays.

Western Blot for Nrf2 Nuclear Translocation and Target Protein Expression

This protocol is used to determine the levels of Nrf2 in the nucleus and the expression of Nrf2 target proteins (e.g., HO-1, NQO1) in total cell lysates.[17][18]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of CDDO-Im (e.g., 10-100 nM) or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

Cell Lysis and Fractionation:

-

For Total Protein: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For Nuclear/Cytoplasmic Fractionation: Use a commercial nuclear extraction kit according to the manufacturer's instructions to separate cytoplasmic and nuclear fractions.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (Lamin B for nuclear fraction, β-actin for total lysate) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC).[18][19]

-

Cell Culture and Treatment: Treat cells with CDDO-Im as described for Western blotting.

-

RNA Isolation: Wash cells with PBS and isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of Nrf2 by using a luciferase reporter gene under the control of an ARE promoter.[20][21][22]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of CDDO-Im or a vehicle control.

-

Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 12-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.

Conclusion

CDDO-Im is a highly potent, bifunctional activator of the Nrf2 signaling pathway. Its ability to covalently modify multiple residues on Keap1 leads to robust stabilization and nuclear accumulation of Nrf2, resulting in the coordinated upregulation of a wide range of cytoprotective genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Nrf2 activation. The methodologies outlined herein are essential for the accurate characterization of CDDO-Im and other novel Nrf2 activators.

References

- 1. benchchem.com [benchchem.com]

- 2. hololifecenter.com [hololifecenter.com]

- 3. researchgate.net [researchgate.net]

- 4. Bardoxolone methyl: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Signaling Pathways of CDDO-Imidazolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole, commonly known as CDDO-Imidazolide (CDDO-Im). This synthetic triterpenoid has garnered significant interest for its potent anti-inflammatory, antioxidant, and anti-proliferative activities. This document details the core mechanisms of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated molecular pathways.

Core Signaling Pathways of CDDO-Im

CDDO-Im exerts its pleiotropic effects primarily through the modulation of two key signaling cascades: the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory and pro-survival STAT3 signaling pathway. Additionally, it has been shown to impact the NF-κB signaling cascade.

Nrf2 Signaling Pathway Activation

A primary mechanism of CDDO-Im is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1]

CDDO-Im, being an electrophilic molecule, covalently modifies specific cysteine residues on Keap1.[2] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. This prevents Nrf2 degradation, leading to its accumulation and translocation to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme Oxygenase 1 (HO-1), and glutamate-cysteine ligase (GCL).[4][5] This transcriptional activation fortifies cellular defenses against oxidative stress.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. takarabio.com [takarabio.com]

- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 5. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

CDDO-Im chemical structure and properties

An In-depth Technical Guide to 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im)

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the synthetic triterpenoid, CDDO-Im. It is intended for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, particularly its modulation of the Nrf2 and NF-κB signaling pathways, and provides structured data and detailed experimental protocols for its study.

Chemical Structure and Properties

CDDO-Im, also known as RTA 403, is a synthetic oleanane triterpenoid. Its chemical structure is characterized by a pentacyclic triterpene backbone derived from oleanolic acid, modified with a cyano group and an imidazole ring.

IUPAC Name: (4aR,6aS,6bR,8aS,12aS,14bS)-8a-(1H-imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile[1]

Synonyms: CDDO-Imidazolide, RTA 403

Physicochemical Properties

A summary of the key physicochemical properties of CDDO-Im is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃₄H₄₃N₃O₃ | [2][3][4] |

| Molecular Weight | 541.72 g/mol | [2][3][4] |

| Appearance | White to off-white/beige crystalline solid or powder | [2] |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (up to 100 mM) and DMF. | [4] |

| Storage and Stability | Store at -20°C. Stable for at least 4 years under these conditions. |

Biological Activity and Signaling Pathways

CDDO-Im is a potent modulator of key cellular signaling pathways, primarily recognized for its dual role as a powerful activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway.

Nrf2 Signaling Pathway Activation

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation. CDDO-Im, being an electrophilic molecule, covalently modifies specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby inducing the transcription of a wide array of cytoprotective and antioxidant enzymes.

References

CDDO-Im discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of CDDO-Im

Introduction

1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as RTA-403, is a synthetic oleanane triterpenoid derived from the naturally occurring oleanolic acid.[1] It belongs to a class of compounds developed to leverage the therapeutic potential of triterpenoids, which are known for their pleiotropic biological activities.[2] CDDO-Im is a multifunctional molecule recognized for its potent anti-inflammatory, antioxidant, antiproliferative, and differentiating properties.[2][3] It is significantly more potent than its parent compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), in both in vitro and in vivo models.[4]

The primary mechanism of action for CDDO-Im involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense system against oxidative and electrophilic stress.[5][6] By modulating this pathway, CDDO-Im enhances the expression of a wide array of cytoprotective genes.[5][7] Its ability to target multiple dysregulated cellular pathways, including those involved in inflammation and apoptosis, has made it a promising candidate for chemoprevention and therapy in various diseases, including cancer and inflammatory conditions.[5][8][9]

Discovery and Synthesis

The development of CDDO-Im stemmed from efforts to improve the potency of natural triterpenoids like oleanolic acid, which possess weak anti-inflammatory and antitumorigenic properties.[2] Extensive synthetic modification of the oleanolic acid backbone led to the creation of CDDO and subsequently its more potent imidazolide derivative, CDDO-Im.[2][10]

Chemical Synthesis

The synthesis of CDDO-Im is a multi-step process that begins with oleanolic acid. The core structure, CDDO, is first synthesized through a series of chemical transformations. The final step involves coupling the imidazole moiety to the C-28 carboxylic acid of the CDDO backbone.[11]

General Synthetic Pathway:

-

Formation of the CDDO core: Oleanolic acid undergoes a series of reactions to introduce the α,β-unsaturated ketone in the A-ring, add the cyano group at the C-2 position, and oxidize the C-12 hydroxyl group.[11]

-

Activation of the C-28 Carboxylic Acid: The carboxylic acid of CDDO is activated, typically by converting it into an acyl chloride using a reagent like oxalyl chloride or thionyl chloride.[11] This creates a more reactive intermediate for the subsequent coupling reaction.

-

Coupling with Imidazole: The activated CDDO-acyl chloride is then reacted with imidazole in the presence of a non-nucleophilic base. The imidazole nitrogen atom acts as a nucleophile, attacking the acyl chloride and forming the final CDDO-Im product.[11]

-

Purification: The crude product is purified using techniques such as column chromatography to yield pure CDDO-Im.[11]

Mechanism of Action

CDDO-Im's biological effects are mediated through its interaction with multiple signaling pathways, the most prominent being the Keap1-Nrf2 pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense against oxidative stress.[12] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[5][12]

CDDO-Im is a potent electrophile that covalently modifies specific, highly reactive cysteine residues on Keap1 via Michael addition.[12][13] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[12] This prevents Nrf2 from being targeted for degradation, leading to its stabilization and accumulation in the nucleus.[5][14] In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[5] This binding initiates the transcription of a broad range of cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (an antioxidant), free iron, and carbon monoxide.[2][7]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[5][7]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant.[5][14]

This coordinated upregulation of cytoprotective genes fortifies the cell against oxidative damage and inflammation.[3][7] The protective effects of CDDO-Im have been shown to be Nrf2-dependent in numerous studies, as its efficacy is significantly diminished or absent in Nrf2-deficient cells and animals.[5][7][15]

Other Relevant Signaling Pathways

Beyond Nrf2, CDDO-Im modulates other critical cellular pathways:

-

NF-κB Inhibition: CDDO-Im can suppress the pro-inflammatory NF-κB pathway, contributing to its anti-inflammatory effects.[8][9]

-

PPARγ Activation: CDDO and CDDO-Im are known to bind to and transactivate Peroxisome Proliferator-Activated Receptor γ (PPARγ), although many of their effects are independent of this action.[4][16]

-

Induction of Apoptosis: At higher concentrations, CDDO-Im can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of pro-survival pathways like PI3K/Akt.[2][8][17]

-

Inhibition of STAT3: The compound has been shown to be a potent inhibitor of the STAT3 signaling pathway, which is often overactive in cancer, promoting proliferation and survival.[9]

-

Inhibition of Stem Cell Pathways: In triple-negative breast cancer models, CDDO-Im has been found to down-regulate key molecules in the Notch, TGF-β/Smad, Hedgehog, and Wnt signaling pathways, which are crucial for cancer stem cell function.[18]

Quantitative Data Summary

The biological activities of CDDO-Im have been quantified across numerous studies, demonstrating its high potency.

Table 1: In Vitro Antiproliferative Activity of CDDO-Im

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|

| Leukemia (U937) | Human Leukemia | ~10-30 nM | [4] |

| Breast Cancer (MCF-7) | Human Breast Cancer | ~10-30 nM | [4] |

| Pancreatic Cancer (BXPC-3) | Human Pancreatic Cancer | 1.5 µM | [19] |

| Prostate Cancer (DU-145) | Human Prostate Cancer | 0.69 µM |[19] |

Table 2: Binding Affinities and Other In Vitro Activities

| Target/Assay | Activity | Value | Reference |

|---|---|---|---|

| PPARα | Binding Affinity (Ki) | 232 nM | [16][19] |

| PPARγ | Binding Affinity (Ki) | 344 nM | [16][19] |

| Nitric Oxide Production | Inhibition (IC₅₀) in mouse macrophages | 0.014 nM | [16] |

| HO-1 Induction | Effective Concentration in U937 cells | 10-100 nM | [2] |

| Nrf2 Nuclear Accumulation | Effective Concentration in PBMCs | 20-50 nM |[14] |

Table 3: In Vivo Efficacy of CDDO-Im

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|---|

| B16 Murine Melanoma | Cancer | 50 µ g/animal , twice daily | Inhibited tumor growth | [16] |

| Aflatoxin-Induced Rat Liver | Cancer | 50 µ g/rat (lowest dose) | 85% reduction in pre-cancerous lesions | [1] |

| CS-Induced Emphysema (Mice) | Emphysema | 60-90 mg/kg in diet for 6 months | Reduced alveolar destruction and pulmonary hypertension |[15] |

Experimental Protocols

This section provides representative methodologies for studying the synthesis and biological activity of CDDO-Im.

Protocol 1: General Synthesis of CDDO-Im from CDDO

This protocol outlines the final coupling step.[11]

-

Activation of CDDO: Dissolve CDDO (1 equivalent) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add oxalyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the acyl chloride intermediate by Thin Layer Chromatography (TLC).

-

Removal of Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude CDDO-acyl chloride.

-

Coupling Reaction: Redissolve the crude CDDO-acyl chloride in anhydrous DCM. In a separate flask, dissolve imidazole (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

-

Addition: Add the imidazole/triethylamine solution dropwise to the CDDO-acyl chloride solution at 0°C.

-

Incubation: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Work-up: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure CDDO-Im.

Protocol 2: In Vitro Nrf2 Target Gene Activation Assay

This protocol details how to measure the induction of Nrf2 target genes in human peripheral blood mononuclear cells (PBMCs).[9]

-

Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Seed the PBMCs in appropriate culture plates. Treat the cells with vehicle (DMSO, typically <0.1%) or varying concentrations of CDDO-Im (e.g., 20 nM, 50 nM) for a specified time (e.g., 6 to 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a real-time PCR system. Use specific TaqMan Gene Expression Assays for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and an endogenous control gene (e.g., 18S rRNA) for normalization.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in CDDO-Im-treated cells compared to vehicle-treated controls.

Protocol 3: In Vivo Lung Cancer Chemoprevention Model

This protocol is based on established methods for evaluating triterpenoids in a chemically-induced lung cancer model in A/J mice.[20][21]

-

Animal Acclimatization: Acclimate female A/J mice (6-7 weeks old) to the facility for at least one week with free access to standard chow and water.

-

Tumor Induction: Induce lung adenocarcinomas by administering a carcinogen, such as vinyl carbamate (e.g., two intraperitoneal injections of 0.32 mg per mouse, one week apart).[20]

-

Diet Preparation and Treatment: One week after the final carcinogen injection, randomize the mice into control and treatment groups. Prepare powdered diets (e.g., AIN-93G) containing the desired concentration of CDDO-Im (e.g., 50, 100, or 200 mg/kg of diet). The compound is typically mixed thoroughly with the diet. A control diet containing the vehicle alone should be prepared.

-

Feeding: Provide the respective diets to the mice ad libitum for the duration of the study (e.g., 15-16 weeks).

-

Monitoring: Monitor the body weight of the mice weekly and observe their general health daily to assess for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise the lungs and count the number of visible tumors on the lung surface. Fix the lungs in formalin for subsequent histopathological analysis to determine tumor multiplicity and volume.

References

- 1. CDDO-Im protects against liver cancer - Xagena [xagena.it]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDDO-Im Protects from Acetaminophen Hepatotoxicity Through Induction of Nrf2-Dependent Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDDO Im | Nrf2 | Tocris Bioscience [tocris.com]

- 7. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. caymanchem.com [caymanchem.com]

- 17. CDDO-Imidazolide inhibits growth and survival of c-Myc-induced mouse B cell and plasma cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A synthetic triterpenoid CDDO-Im inhibits tumorsphere formation by regulating stem cell signaling pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activity of CDDO-Imidazolide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-imidazolide, or CDDO-Im) is a potent, synthetic oleanane triterpenoid derived from oleanolic acid.[1] It demonstrates significant multifunctional activity, including anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant effects across a wide range of preclinical models.[2][3] Its primary mechanism of action involves the potent activation of the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and inflammatory stress.[4][5] CDDO-Im has shown efficacy in models of cancer, inflammation, and ischemia-reperfusion injury, making it a compound of significant interest for therapeutic development.[5][6][7] This document provides an in-depth overview of its core biological activities, quantitative data, key signaling pathways, and associated experimental methodologies.

Core Biological Activities and Mechanisms of Action

CDDO-Im exerts its biological effects through the modulation of multiple, interconnected signaling pathways. It is functionally a bifunctional molecule, capable of acting as both a Michael acceptor and an acylating agent, allowing it to covalently modify a diverse set of protein targets.[8][9]

Anti-inflammatory and Antioxidant Effects: The Nrf2-Keap1-ARE Pathway

The most well-characterized mechanism of CDDO-Im is its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5]

-

Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. CDDO-Im covalently modifies critical cysteine residues on Keap1.[8][9] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription.[3][4]

-

Downstream Effects: Activation of this pathway leads to the upregulation of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutamate-cysteine ligase (GCLC), and others.[4][5][11] This response confers protection against oxidative stress and reduces inflammation.[3][5] For instance, CDDO-Im potently inhibits the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4][5] This Nrf2-dependent activity is central to its protective effects in models of hyperoxic lung injury and renal ischemia-reperfusion injury.[5][11]

Anti-proliferative and Pro-apoptotic Activity

CDDO-Im demonstrates potent growth-suppressive and apoptosis-inducing activity in a wide array of cancer cell lines, including leukemia, breast cancer, melanoma, and Waldenström macroglobulinemia.[1][6][12]

-

Cell Cycle Arrest: In malignant B-cells, CDDO-Im arrests cells in the G0/G1 phase of the cell cycle.[1] In BRCA1-mutated breast cancer cells, it induces G2/M arrest.[13]

-

Induction of Apoptosis: The compound induces apoptosis through various mechanisms. In BRCA1-deficient cells, CDDO-Im increases reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.[13] In other contexts, it inhibits critical survival pathways and activates caspases.[1]

-

PPARγ Interaction: CDDO-Im can bind to and transactivate peroxisome proliferator-activated receptor gamma (PPARγ).[6][10] However, its anti-proliferative effects are not solely dependent on this interaction, as PPARγ antagonists do not block its activity and PPARγ-null cells remain sensitive.[6][12]

Induction of Cellular Differentiation

In myeloid leukemia cell lines such as U937 and HL60, CDDO-Im is a potent inducer of monocytic differentiation.[6][14][15]

-

Signaling Pathways: This differentiation is mediated by the activation of both the extracellular signal-regulated kinase (ERK) and the transforming growth factor-beta (TGF-β)/Smad signaling pathways.[14][15] CDDO-Im enhances the phosphorylation of Smad1/3/5 and upregulates the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ), which is critical for monocytic differentiation.[14][15] The process can be partially blocked by MEK1 inhibitors, confirming the role of the ERK pathway.[15]

Quantitative Biological Data

The potency of CDDO-Im has been quantified in numerous assays. The data highlights its activity at nanomolar concentrations.

Table 1: In Vitro Anti-proliferative and Inhibitory Activity of CDDO-Imidazolide

| Assay Type | Cell Line / System | Endpoint | IC50 Value | Citation(s) |

|---|---|---|---|---|

| Cellular Proliferation | Human Leukemia (e.g., U937) | Growth Suppression | ~10 - 30 nM | [6][12] |

| Cellular Proliferation | Human Breast Cancer (e.g., MCF-7) | Growth Suppression | ~10 - 30 nM | [6][12] |

| Cellular Proliferation | Human Breast Cancer (BRCA1-mutated) | Growth Suppression | Concentration-dependent | [13] |

| Inflammatory Response | Murine Macrophages (IFN-γ stimulated) | Nitric Oxide (NO) Production | 0.014 nM |[10] |

Table 2: Mechanistic and Binding Affinity Data for CDDO-Imidazolide

| Target | Assay Type | Parameter | Value | Citation(s) |

|---|---|---|---|---|

| PPARγ | Radioligand Binding Assay | Kᵢ | 344 nM | [10] |

| PPARα | Radioligand Binding Assay | Kᵢ | 232 nM | [10] |

| Nrf2 Pathway | Reporter Assay (CV-1 cells) | HO-1 Activation | Effective at 100 nM | [10] |

| Fatty Acid Synthesis | Human Liposarcoma (LiSa-2) | Inhibition | Effective at 100 nM |[10] |

Key Experimental Protocols

The following protocols are generalized summaries of methodologies frequently cited in the literature for evaluating the activity of CDDO-Im.

In Vitro Cell Proliferation Assay (MTS/MTT)

This protocol assesses the effect of CDDO-Im on the metabolic activity and proliferation of cancer cells.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of CDDO-Im in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the CDDO-Im dilutions or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 20 µL of a tetrazolium salt solution (e.g., MTS or MTT) to each well.

-

Color Development: Incubate for 1-4 hours. Viable cells will metabolize the salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis for Nrf2 Pathway Activation

This protocol is used to detect changes in the protein levels of Nrf2 targets, such as HO-1.

-

Cell Lysis: Treat cultured cells with CDDO-Im (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HO-1) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

In Vivo Murine Xenograft Cancer Model

This protocol evaluates the anti-tumor efficacy of CDDO-Im in a living organism.

-

Cell Preparation: Culture a human cancer cell line (e.g., lung, colon) to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or serum-free medium at a high concentration (e.g., 5 x 10⁷ cells/mL).

-

Tumor Implantation: Anesthetize immunocompromised mice (e.g., nude or SCID). Subcutaneously inject 100 µL of the cell suspension (containing ~5 million cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, use calipers to measure their length and width every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

Randomization and Treatment: When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Compound Administration: Prepare the CDDO-Im formulation. It can be administered via oral gavage, intraperitoneal (i.p.) injection, or mixed into the diet (e.g., 800 mg/kg of diet).[5][16] Administer the compound or vehicle control according to a predetermined schedule (e.g., daily).

-

Endpoint Analysis: Continue treatment for a set period (e.g., 20-30 days) or until tumors in the control group reach a predetermined size. Monitor animal body weight as a measure of toxicity. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tissues can be collected for further analysis (e.g., histology, Western blot).

Conclusion

CDDO-imidazolide is a highly potent synthetic triterpenoid with a well-defined role as a master regulator of the Nrf2 antioxidant response pathway. Its ability to concurrently suppress inflammation, inhibit cancer cell proliferation, induce apoptosis, and promote differentiation underscores its pleiotropic nature. The robust preclinical data, demonstrating efficacy at nanomolar concentrations both in vitro and in vivo, establishes CDDO-Im as a compelling candidate for further investigation in the development of therapies for cancer and inflammatory diseases. Future research should continue to explore its diverse protein targets and expand its evaluation into additional disease models.

References

- 1. CDDO-imidazolide mediated inhibition of malignant cell growth in Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthetic triterpenoid CDDO-Imidazolide suppresses experimental liver metastasis | springermedizin.de [springermedizin.de]

- 8. researchgate.net [researchgate.net]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. caymanchem.com [caymanchem.com]

- 11. The Triterpenoid CDDO-Imidazolide Confers Potent Protection against Hyperoxic Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CDDO-Imidazolide induces DNA damage, G2/M arrest and apoptosis in BRCA1-mutated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. The synthetic triterpenoid CDDO-imidazolide induces monocytic differentiation by activating the Smad and ERK signaling pathways in HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The synthetic triterpenoid CDDO-Imidazolide suppresses experimental liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Triterpenoid CDDO-Im: A Potent Modulator of the Keap1-Nrf2 Signaling Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic triterpenoid, 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), has emerged as a highly potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. CDDO-Im exerts its effects through direct covalent modification of the Nrf2 repressor protein, Kelch-like ECH-associated protein 1 (Keap1). This interaction disrupts the Keap1-mediated ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation, nuclear translocation, and the transcriptional activation of a broad array of cytoprotective genes. This technical guide provides an in-depth overview of the mechanism of action of CDDO-Im, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the associated molecular pathways.

Mechanism of Action: Targeting Keap1 for Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by a homodimer of Keap1, which acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. This complex continuously targets Nrf2 for ubiquitination and degradation by the proteasome, maintaining low intracellular levels of Nrf2.

CDDO-Im is a bifunctional molecule containing two reactive sites: an α,β-unsaturated ketone and an imidazolide.[1][2] It functions as an electrophile, covalently modifying specific, highly reactive cysteine residues on Keap1 through Michael addition.[2][3] This covalent adduction induces a conformational change in the Keap1 protein, which disrupts the Keap1-Cul3 interaction, thereby inhibiting the ubiquitination of Nrf2.[4][5] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7] This leads to the coordinated upregulation of a suite of protective genes, including those involved in antioxidant synthesis (e.g., GCLC, GCLM), detoxification of xenobiotics (e.g., NQO1), and heme metabolism (e.g., HMOX1).[8][9]

Recent studies have revealed that CDDO-Im's reactivity is not limited to cysteine residues. It can also form acyl adducts with lysine and several tyrosine residues on Keap1, and can transacylate arginine and serine residues on other proteins.[1][10] This broader reactivity may contribute to its high potency. Modeling studies suggest that adduction to Tyrosine 85 (Tyr85) of Keap1 may stabilize the Keap1-Cul3 complex, further enhancing the potency of CDDO-Im.[1][10]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of CDDO-Im in activating the Nrf2 pathway.

Table 1: In Vitro Activity of CDDO-Im

| Assay Type | Cell Line/System | Parameter | Value | Reference(s) |

| ARE-Luciferase Reporter Assay | AREc32 (MCF7 human breast cancer cells) | EC50 | 0.41 µM | [1] |

| Keap1-Cul3 Interaction Inhibition | Biochemical Assay | IC50 | < 100 nM | [4][11] |

| Nrf2 Nuclear Accumulation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Fold Increase | 4-5 fold (at 20 nM and 50 nM) | [9] |

Table 2: Dose-Dependent Induction of Nrf2 Target Gene mRNA Expression by CDDO-Im in Mouse Liver

| Target Gene | 0.1 mg/kg CDDO-Im (Fold Increase) | 1.0 mg/kg CDDO-Im (Fold Increase) | 10 mg/kg CDDO-Im (Fold Increase) | Reference(s) |

| HMOX1 | 2.25 | - | 8.65 | |

| NQO1 | No significant induction | 1.58 | 2.99 | |

| GCLC | No significant induction | 2.56 | 5.08 |

Table 3: Induction of Nrf2 Target Gene mRNA Expression by CDDO-Im in Human Macrophages (18h treatment)

| Target Gene | 0.2 µM CDDO-Im (Fold Increase) | 0.4 µM CDDO-Im (Fold Increase) | 0.8 µM CDDO-Im (Fold Increase) | Reference(s) |

| AKR1C1 | ~2.5 | ~3.5 | ~4.5 | [8] |

| HMOX1 | ~5 | ~12 | ~20 | [8] |

| NQO1 | ~4 | ~8 | ~12 | [8] |

Signaling Pathways and Experimental Workflows

Caption: The Keap1-Nrf2 signaling pathway and mechanism of CDDO-Im action.

Caption: Experimental workflow for studying CDDO-Im-mediated Nrf2 activation.

Experimental Protocols

Western Blot for Nrf2 Nuclear Translocation and Target Protein Induction

This protocol is used to semi-quantitatively measure the increase in Nrf2 protein in the nucleus and the induction of its downstream target proteins (e.g., NQO1, HO-1).

Materials:

-

Cells of interest (e.g., HepG2, PBMCs)

-

CDDO-Im

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Nuclear and cytoplasmic extraction kit

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of CDDO-Im (e.g., 20-100 nM) or vehicle control for a specified duration (e.g., 6-24 hours).

-

Protein Extraction:

-

For nuclear and cytoplasmic fractions, harvest cells and perform extraction using a commercial kit according to the manufacturer's instructions.

-

For total protein, lyse cells in RIPA buffer.

-